
niobium;oxotungsten;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium;oxotungsten;titanium is a compound that combines the unique properties of niobium, tungsten, and titanium. Each of these elements contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Niobium is known for its high melting point and corrosion resistance, tungsten for its density and hardness, and titanium for its strength and biocompatibility.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of niobium;oxotungsten;titanium typically involves the solvothermal synthesis method. This process starts with the dissolution of niobium chloride in benzyl alcohol, forming octahedral [NbCl6−xOx] complexes through the exchange of chloride ligands. Heating the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .
Industrial Production Methods
Industrial production of this compound involves high-temperature processes and the use of protective environments to minimize oxidation. The compound is often produced in powder form, which can then be processed into various shapes and sizes depending on the application .
化学反応の分析
Types of Reactions
Niobium;oxotungsten;titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, niobium reacts with oxygen to form a passivating oxide layer, which enhances its corrosion resistance . Tungsten and titanium also form stable oxides under similar conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrofluoric acid (HF) and nitric acid (HNO3). These acids can dissolve niobium and facilitate the formation of various oxides and other compounds .
Major Products
The major products formed from the reactions of this compound include various oxides, such as niobium pentoxide (Nb2O5), tungsten trioxide (WO3), and titanium dioxide (TiO2). These oxides have significant applications in catalysis, electronics, and materials science .
科学的研究の応用
Niobium;oxotungsten;titanium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Titanium’s biocompatibility makes the compound suitable for medical implants and prosthetics.
Medicine: The compound’s unique properties are being explored for use in medical imaging and diagnostic tools.
Industry: This compound is used in the production of high-strength alloys, superconductors, and other advanced materials
作用機序
The mechanism of action of niobium;oxotungsten;titanium involves the formation of stable oxides and carbides that enhance the compound’s mechanical and chemical properties. For example, the formation of titanium and niobium carbides can refine the microstructure and improve the hardness and toughness of the material . Additionally, the compound’s ability to form stable oxides contributes to its corrosion resistance and catalytic activity .
類似化合物との比較
Similar Compounds
Tantalum: Similar to niobium in terms of corrosion resistance and high melting point.
Molybdenum: Shares properties with tungsten, such as high strength and melting point.
Vanadium: Similar to titanium in terms of strength and biocompatibility.
Uniqueness
Niobium;oxotungsten;titanium is unique due to the combination of properties from niobium, tungsten, and titanium. This compound offers a balance of high strength, corrosion resistance, and biocompatibility, making it suitable for a wide range of applications that require these combined properties.
特性
CAS番号 |
117386-25-1 |
|---|---|
分子式 |
NbOTiW |
分子量 |
340.61 g/mol |
IUPAC名 |
niobium;oxotungsten;titanium |
InChI |
InChI=1S/Nb.O.Ti.W |
InChIキー |
DURIFSMBEMAMRS-UHFFFAOYSA-N |
正規SMILES |
O=[W].[Ti].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


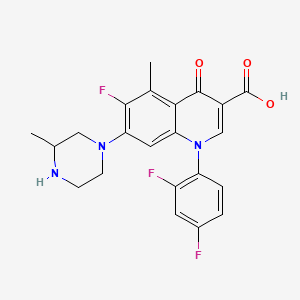
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
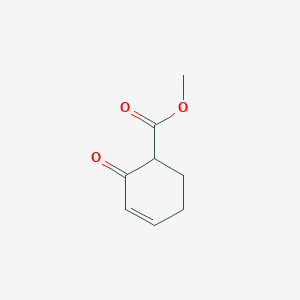
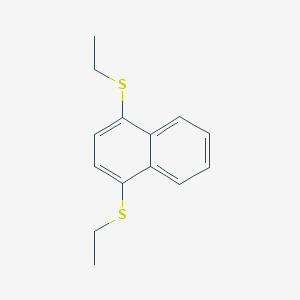
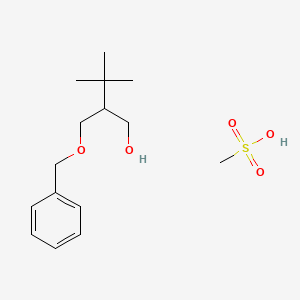
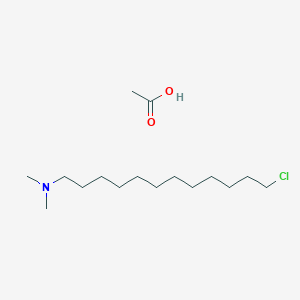
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

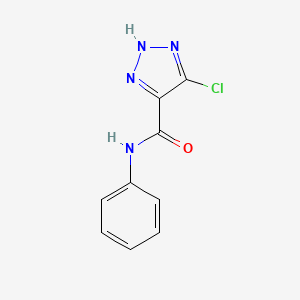
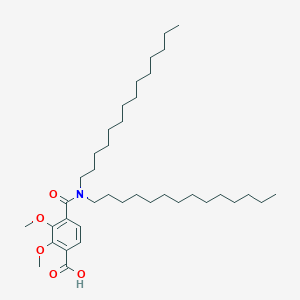
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
